2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
This compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many natural products and biologically active compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. The presence of these rings could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrrole and thiophene) would contribute to the stability of the molecule. The other groups attached to these rings would influence the molecule’s shape, reactivity, and physical and chemical properties .Scientific Research Applications
Synthesis and Reactivity
- The compound is utilized in synthetic methods for creating pyrazolo[1,5-c]pyrimidines, involving condensative cyclization with 1,3-dicarbonyl compounds, enabling the study of electrophilic substitution reactions on such ring systems (Zheng & Atta, 2011).
- It's involved in the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, which have shown antitrypanosomal activity. This synthesis is part of a broader interest in these compounds for their potential pharmacological properties (Abdelriheem, Zaki, & Abdelhamid, 2017).
Pharmacological Potential
- This compound class, including phenylpyrazolo[1,5-a]pyrimidines, has been studied for interesting antipyretic, hypothermizing, and anti-inflammatory properties. Their derivatives are used as reference compounds in ongoing Q.S.A.R. studies (Vettori et al., 1981).
- Derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines have been synthesized for potential use as benzodiazepine receptor ligands (Bruni et al., 1994).
Molecular and Crystallographic Studies
- The molecular structure of related pyrazolo[1,5-a]pyrimidines has been studied using X-ray diffractometry and theoretical methods, providing insights into their molecular interactions (Frizzo et al., 2009).
Radioligand Synthesis
- A specific derivative, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine, has been developed as a potential PET ligand for in vivo imaging of CRF1 receptors (Kumar et al., 2003).
Chemical Properties and Reactions
- The compound's derivatives have been utilized in various chemical reactions, such as regioselective synthesis under solvent-free conditions, highlighting its versatility in organic synthesis (Quiroga et al., 2008).
Antimicrobial and Anticancer Activity
- Some derivatives of this compound have been synthesized and evaluated for antimicrobial properties, indicating its potential in developing new antimicrobial agents (Bondock et al., 2008).
- Derivatives have also been studied for anti-inflammatory and anti-cancer activities, suggesting a range of potential therapeutic applications (Kaping et al., 2020).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production in chinese hamster ovary cells . This suggests that the compound might interact with cellular mechanisms involved in protein synthesis and regulation.
Mode of Action
The structurally similar compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound might interact with cellular metabolism and energy production pathways.
Biochemical Pathways
The compound appears to affect biochemical pathways related to cell growth, glucose uptake, and ATP production . These pathways are crucial for cellular function and survival, and their modulation can have significant effects on cell behavior and productivity.
Result of Action
The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate and intracellular ATP during monoclonal antibody production . Additionally, it also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-15-13-21(18-7-5-4-6-8-18)27-22(24-15)14-19(25-27)23-20(11-12-28-23)26-16(2)9-10-17(26)3/h4-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVZHHVTBRQIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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